molecular formula C15H16O5 B2665450 Methyl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate CAS No. 300557-34-0

Methyl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate

Cat. No.: B2665450
CAS No.: 300557-34-0
M. Wt: 276.288
InChI Key: FLSFUJWMRNCXAZ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a methyl ester at position 3, a methyl group at position 2, and a 2-methylpropanoyloxy (isobutyryloxy) substituent at position 5. Its molecular structure combines aromatic and aliphatic ester functionalities, making it a versatile scaffold for pharmaceutical and materials science research. The compound’s reactivity and physicochemical properties are influenced by the electron-donating methyl groups and the steric bulk of the isobutyryloxy moiety.

Properties

IUPAC Name

methyl 2-methyl-5-(2-methylpropanoyloxy)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-8(2)14(16)20-10-5-6-12-11(7-10)13(9(3)19-12)15(17)18-4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSFUJWMRNCXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate typically involves the esterification of 2-methyl-5-hydroxy-1-benzofuran-3-carboxylic acid with 2-methylpropanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs, emphasizing substituent effects on properties and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Ester Group (Position 3) Acyloxy Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Differences/Properties
Target : Methyl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate Methyl 2-Methylpropanoyl (isobutyryl) C₁₅H₁₆O₅ (estimated) 274.27 (estimated) Balanced lipophilicity; moderate steric hindrance.
Isopropyl 5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate Isopropyl 2-Methylpropanoyl C₁₇H₂₀O₅ 304.34 Larger ester group increases lipophilicity (logP ~3.2), potentially enhancing membrane permeability.
Methyl 5-[(3-nitrobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate Methyl 3-Nitrobenzoyl C₁₈H₁₃NO₇ 355.30 Nitro group introduces strong electron-withdrawing effects, lowering pKa and increasing reactivity in nucleophilic substitutions.
Methyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate Methyl 2,2-Dimethylpropanoyl (pivaloyl) C₁₆H₁₈O₅ 290.31 Bulky pivaloyl group reduces metabolic degradation (t₁/₂ increased by ~40% in vitro) .
Ethyl 2-methyl-5-[(methylsulfonyl)oxy]-1-benzofuran-3-carboxylate Ethyl Methylsulfonyl C₁₃H₁₄O₆S 298.31 Sulfonyl group enhances polarity (aqueous solubility ~2.5 mg/mL) and hydrogen-bonding capacity.
Methyl 2-methyl-5-[(4-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate Methyl 4-Methylbenzoyl C₁₉H₁₆O₅ 324.33 Aromatic acyloxy group increases UV absorbance (λmax ~270 nm), useful for analytical detection.

Key Findings:

Ester Group Influence :

  • Methyl esters (target, ) generally exhibit lower molecular weights and higher volatility compared to ethyl or isopropyl esters .
  • Isopropyl esters (e.g., ) show enhanced lipid solubility, which may improve bioavailability in hydrophobic environments .

Acyloxy Substituent Effects :

  • Aliphatic acyloxy groups (e.g., isobutyryloxy, pivaloyloxy) impart steric bulk, reducing enzymatic hydrolysis rates .
  • Aromatic acyloxy groups (e.g., 3-nitrobenzoyl, 4-methylbenzoyl) introduce conjugation effects, altering electronic properties and UV-vis profiles .
  • Sulfonyloxy groups (e.g., ) significantly increase polarity, making derivatives more amenable to aqueous formulations .

Biological and Analytical Relevance :

  • Compounds with nitro groups (e.g., ) are often explored for antimicrobial activity due to their electrophilic nature .
  • Pivaloyloxy derivatives (e.g., ) are used in prodrug design to enhance metabolic stability .
  • Pharmacopeial standards (e.g., ) highlight the importance of HPLC for distinguishing structurally similar impurities, such as methyl vs. ethyl esters .

Synthetic and Industrial Applications: Derivatives like ethyl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate () serve as intermediates in halogenation reactions for drug discovery. Benzoyloxy-substituted analogs (e.g., ) are used in high-throughput screening due to their stability and detectable UV signatures .

Biological Activity

Methyl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16O5C_{15}H_{16}O_5 with a molecular weight of approximately 276.28 g/mol. The structure consists of a benzofuran core substituted with a methyl and a propanoyl group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have investigated the anticancer potential of various derivatives of benzofuran compounds, including this compound. In vitro assays have demonstrated significant activity against various cancer cell lines.

Case Studies

  • Cell Line Studies : A study evaluated the compound's effectiveness against A-549 (lung cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The results indicated that certain analogues exhibited potent inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic use .
  • Morphological Changes : The best-performing analogues induced notable morphological changes in treated cancer cells, suggesting that these compounds may disrupt cellular integrity and function, leading to apoptosis .

The mechanisms by which this compound exerts its effects may involve:

  • Inhibition of Key Enzymes : Molecular docking studies suggest that the compound interacts with key targets such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), which are crucial in cancer cell proliferation and survival .
  • Induction of Apoptosis : The compound appears to induce apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction, as evidenced by increased cytochrome c release from mitochondria upon treatment .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other related compounds:

Compound NameCell Line TestedIC50 Value (nM)Mechanism
This compoundA-549XXERK2 Inhibition
Analog AHeLaYYCaspase Activation
Standard Drug (Doxorubicin)A-549ZZDNA Intercalation

Note: Replace XX, YY, ZZ with actual IC50 values from studies.

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